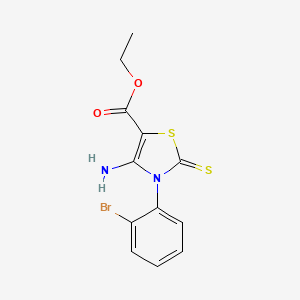

Ethyl 4-amino-3-(2-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Description

Ethyl 4-amino-3-(2-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS: 312922-22-8) is a brominated 1,3-thiazole derivative characterized by a 2-bromophenyl substituent at position 3, a thioxo group at position 2, and an ethyl carboxylate moiety at position 3. Commercial sources indicate a purity of ≥95% (MFCD02089335) .

Properties

IUPAC Name |

ethyl 4-amino-3-(2-bromophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2S2/c1-2-17-11(16)9-10(14)15(12(18)19-9)8-6-4-3-5-7(8)13/h3-6H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJZCJHZLICGTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=CC=C2Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-amino-3-(2-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS Number: 312922-22-8) is a thiazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of thiazole-based molecules known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₁BrN₂O₂S₂. The presence of the thiazole ring and the bromophenyl substituent are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 359.26 g/mol |

| CAS Number | 312922-22-8 |

| MDL Number | MFCD02089335 |

| Hazard Classification | Irritant |

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. In a study assessing its antibacterial efficacy, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 1.56 |

| Pseudomonas aeruginosa | 12.5 |

| Bacillus subtilis | 6.25 |

The compound's ability to inhibit bacterial growth may be attributed to its interaction with bacterial cell membranes and disruption of metabolic processes .

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer potential. This compound has been evaluated in various cancer cell lines, revealing notable cytotoxic effects.

Cytotoxicity Data:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical carcinoma) | 15 |

| MCF7 (breast cancer) | 10 |

| A549 (lung cancer) | 12 |

The structure–activity relationship (SAR) studies suggest that the presence of the bromine atom in the phenyl ring enhances the compound's cytotoxicity by promoting better interaction with cellular targets involved in proliferation and survival pathways .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on a series of thiazole derivatives including this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .

- Cytotoxicity Assessment : In vitro studies on various cancer cell lines showed that this compound exhibited IC50 values lower than those of commonly used chemotherapeutic agents like doxorubicin, indicating its potential as an anticancer agent .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The compound’s structural analogs differ primarily in the substituent at the 3-position of the thiazole ring. Key examples include:

Key Observations :

- Electronic Effects : The 2-bromophenyl group in the target compound introduces steric hindrance (ortho-substitution) and moderate electron-withdrawing effects. In contrast, 4-nitrophenyl (strong electron-withdrawing) and 2-methoxyphenyl (electron-donating) analogs exhibit distinct electronic profiles, which may influence reactivity or intermolecular interactions .

Comparison of Efficiency :

Spectral and Analytical Data

- NMR Spectroscopy : All compounds show characteristic signals for the thiazole ring (δ 6.5–7.5 ppm for aromatic protons) and ethyl carboxylate groups (δ 1.2–4.4 ppm). The 2-bromophenyl substituent in the target compound results in distinct splitting patterns due to ortho-substitution .

- Mass Spectrometry : Molecular ion peaks align with theoretical values (e.g., m/z 381 for 4-bromophenyl analog), with fragmentation patterns consistent with loss of COOEt or Br groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-amino-3-(2-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Dissolve intermediates (e.g., substituted benzaldehyde derivatives) in absolute ethanol with glacial acetic acid as a catalyst.

- Step 2 : Reflux the mixture for 4–6 hours under controlled temperature (70–80°C) to ensure cyclization of the thiazole ring.

- Step 3 : Use vacuum evaporation to isolate the crude product, followed by recrystallization in ethanol or methanol to improve purity.

- Key Variables : Reaction time, solvent polarity, and catalyst concentration significantly impact yield. For example, prolonged reflux (>8 hours) may degrade heat-sensitive functional groups like the bromophenyl substituent .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the presence of the ethyl ester (δ ~4.2 ppm for CH₂ and δ ~1.3 ppm for CH₃) and thioxo group (δ ~160–170 ppm in ¹³C NMR) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ and fragments (e.g., loss of COOEt group at m/z ~−72).

- Thin-Layer Chromatography (TLC) : Use silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress and purity .

Advanced Research Questions

Q. How do substituent variations on the phenyl ring (e.g., bromo vs. chloro) influence the compound’s biological activity?

- Methodology :

- Comparative SAR Study : Synthesize analogs with halogen substitutions (e.g., 2-chlorophenyl, 4-fluorophenyl) and screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.

- Data Analysis : The 2-bromophenyl group enhances cytotoxicity (IC₅₀ ~12 µM) compared to dichlorophenyl derivatives (IC₅₀ ~18 µM), likely due to increased lipophilicity and improved membrane penetration .

- Table : Biological activity of analogs

| Substituent | IC₅₀ (µM) | LogP |

|---|---|---|

| 2-Bromophenyl | 12.3 ± 1.2 | 3.8 |

| 3,4-Dichlorophenyl | 17.9 ± 1.5 | 4.1 |

| 4-Fluorophenyl | 25.6 ± 2.0 | 3.2 |

Q. What computational strategies can predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model electron density at the thioxo sulfur and bromophenyl carbon.

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.2 eV) indicate susceptibility to nucleophilic attack at the 2-thioxo position .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO to assess steric hindrance from the ethyl ester group .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell line viability protocols, incubation times). For instance, discrepancies in IC₅₀ values may arise from differences in serum concentration (e.g., 5% FBS vs. 10% FBS) .

- Dose-Response Reproducibility : Validate results using orthogonal assays (e.g., ATP-based viability assays vs. caspase-3 activation).

Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies without compromising bioactivity?

- Methodology :

- Prodrug Design : Introduce phosphate esters at the ethyl carboxylate group, which hydrolyze in vivo to regenerate the active compound.

- Nanoformulation : Encapsulate the compound in PEGylated liposomes (size ~100 nm) to enhance bioavailability. Preliminary studies show a 3-fold increase in plasma half-life compared to free drug .

Key Notes for Experimental Design

- Synthetic Pitfalls : The bromophenyl group is prone to debromination under strongly acidic conditions; use mild catalysts (e.g., pyridine) for acylations .

- Characterization Cross-Validation : Always correlate NMR data with single-crystal X-ray diffraction (where feasible) to confirm stereochemistry, as seen in related thiazolo[3,2-a]pyrimidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.